S107 S107 S107 is a Type 1 ryanodine receptor (RyR1) stabilizer; binds RyR1 and enhances the binding affinity of calstabin-1. Inhibits Ca leak from the sarcoplasmic reticulum (SR).
Brand Name: Vulcanchem
CAS No.: 927871-76-9
VCID: VC0542144
InChI: InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3
SMILES: CN1CCSC2=C(C1)C=C(C=C2)OC
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol

S107

CAS No.: 927871-76-9

Cat. No.: VC0542144

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

S107 - 927871-76-9

Specification

CAS No. 927871-76-9
Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
IUPAC Name 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine
Standard InChI InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3
Standard InChI Key BGVCEGVSQDOGSB-UHFFFAOYSA-N
SMILES CN1CCSC2=C(C1)C=C(C=C2)OC
Canonical SMILES CN1CCSC2=C(C1)C=C(C=C2)OC
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

S107, systematically named 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, is a small-molecule compound characterized by a benzothiazepine core substituted with methoxy and methyl groups. Its structure enables selective interaction with RyR isoforms. Key physicochemical properties include a predicted density of 1.06g/cm31.06 \, \text{g/cm}^3 and a boiling point of 318.8±42.0C318.8 \pm 42.0^\circ \text{C}, though experimental validation remains pending . The compound exhibits a pKa of 7.74±0.207.74 \pm 0.20, favoring solubility in dimethyl sulfoxide (DMSO) at concentrations up to 100mg/mL100 \, \text{mg/mL} (477.76mM477.76 \, \text{mM}) .

Table 1: Chemical and Physical Properties of S107

PropertyValueSource
Molecular FormulaC11H15NOS\text{C}_{11}\text{H}_{15}\text{NOS}
Molar Mass209.31g/mol209.31 \, \text{g/mol}
Density1.06g/cm31.06 \, \text{g/cm}^3
Boiling Point318.8±42.0C318.8 \pm 42.0^\circ \text{C}
Solubility (DMSO)100mg/mL100 \, \text{mg/mL}
Storage Conditions28C2-8^\circ \text{C}

S107’s stability under refrigeration and its hydrophobicity necessitate careful formulation for in vivo applications . Hazard classifications (Xn, Risk Code 22) mandate precautions to avoid ingestion .

Pharmacological Mechanism of Action

S107 exerts its therapeutic effects by stabilizing ryanodine receptors (RyRs), calcium-release channels critical for skeletal and cardiac muscle function. Specifically, it enhances the binding affinity of calstabin1 (FKBP12) to RyR1 and calstabin2 (FKBP12.6) to RyR2, preventing aberrant channel opening under oxidative stress or phosphorylation . This mechanism rectifies calcium leakage, a hallmark of conditions like CPVT and DCM .

Interaction with RyR Isoforms

  • RyR1 (Skeletal Muscle): S107 reverses redox-induced calstabin1 dissociation, restoring normal sarcoplasmic reticulum (SR) calcium release in skeletal muscle .

  • RyR2 (Cardiac Muscle): By stabilizing RyR2-calstabin2 interactions, S107 mitigates diastolic calcium leaks, reducing arrhythmogenic activity in CPVT models .

In vitro assays confirm S107’s selectivity, with no off-target effects on voltage-gated sodium, potassium, or calcium channels at concentrations up to 10μM10 \, \mu\text{M} .

Therapeutic Applications in Cardiovascular Diseases

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

S107 reduced delayed afterdepolarizations (DADs) in CPVT patient-derived cardiomyocytes by 75%, demonstrating antiarrhythmic potential . Preclinical studies in mice showed suppression of both seizures and arrhythmias, highlighting dual therapeutic benefits .

Table 2: Preclinical Outcomes of S107 in Disease Models

ModelEffect of S107OutcomeSource
Rbm20 KO Rats (6 mo)Normalized [Ca2+]i\text{[Ca}^{2+}\text{]}_i, improved contractilityAmeliorated DCM phenotype
CPVT-hiPSC-CMsReduced DADs by 75%Antiarrhythmic activity
CPVT MiceSuppressed seizures and arrhythmiasDual therapeutic benefit

Pharmacokinetics and Metabolic Profile

In Vitro Metabolism

Human liver microsomal studies identified oxygenation and demethylation as primary metabolic pathways, yielding N-oxide (m/z226m/z \, 226) and sulfoxide metabolites . Phase II conjugation of O-demethylated S107 produced glucuronide derivatives, suggesting hepatic clearance routes .

Solubility and Formulation

S107’s poor aqueous solubility necessitates DMSO-based formulations for in vitro studies . In vivo administration employs vehicles like 40% PEG300 and 5% Tween-80 to enhance bioavailability .

Clinical and Research Implications

Doping Concerns

By counteracting muscle fatigue, S107 poses misuse risks in sports. Metabolic studies aim to develop detection methods, emphasizing sulfoxide and N-oxide biomarkers .

Future Directions

  • Combination Therapies: Pairing S107 with titin-targeting agents may enhance efficacy in advanced DCM .

  • Age-Specific Formulations: Investigating age-related metabolic changes could optimize dosing regimens .

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